molecular formula C12H17NO B2372448 [(3S,4R)-4-phenylpiperidin-3-yl]methanol CAS No. 105812-73-5; 1808467-33-5

[(3S,4R)-4-phenylpiperidin-3-yl]methanol

Cat. No.: B2372448
CAS No.: 105812-73-5; 1808467-33-5
M. Wt: 191.274
InChI Key: CCYONUQTZTYVFP-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,4R)-4-Phenylpiperidin-3-yl]methanol is a high-value chemical compound supplied for pharmaceutical research and development. This compound is widely recognized as Desfluoro (3S,4R)-Paroxol and serves as a critical chiral intermediate and a specified analytical impurity in the synthesis and quality control of the antidepressant drug substance, Paroxetine Mesylate [ ]. In analytical development, this impurity is intended for use as a Pharmaceutical Analytical Impurity (PAI) standard to advance early-stage R&D and process development [ ]. Key applications include: developing and validating analytical methods; conducting degradation studies under stress conditions; performing spiking studies to demonstrate depletion upon recrystallization; determining relative response factors; and identifying unknown impurities that may form during ICH stability studies [ ]. Utilizing this well-characterized impurity helps ensure the quality, safety, and efficacy of final drug products. The synthetic importance of this piperidine derivative is well-documented in scientific literature, where it is highlighted as a chiral key intermediate in the catalytic enantioselective synthesis of (−)-Paroxetine [ ]. Its role is crucial for constructing the complex structure of the active pharmaceutical ingredient (API) efficiently. Please Note: This product is classified as For Research Use Only . It is not intended for diagnostic or therapeutic purposes and is absolutely not meant for administration to humans or animals [ ]. Handling and Safety: Refer to the Safety Data Sheet prior to use. This material is classified with the signal word Danger and should be stored at 2-8°C [ ].

Properties

CAS No.

105812-73-5; 1808467-33-5

Molecular Formula

C12H17NO

Molecular Weight

191.274

IUPAC Name

[(3S,4R)-4-phenylpiperidin-3-yl]methanol

InChI

InChI=1S/C12H17NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m0/s1

InChI Key

CCYONUQTZTYVFP-RYUDHWBXSA-N

SMILES

C1CNCC(C1C2=CC=CC=C2)CO

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol
  • Structure : Fluorine substitution at the para position of the phenyl ring.
  • Properties: Enhanced electronegativity due to fluorine improves metabolic stability and receptor binding affinity in pharmaceuticals. For instance, this compound is a known impurity in paroxetine hydrochloride synthesis .
  • Data : Molecular weight = 209.26 g/mol; boiling point = 327.2°C; hazard profile includes H302 (harmful if swallowed) and H315 (skin irritation) .
[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol
  • Structure : Chlorine substituent on a pyrrolidine ring instead of piperidine.
  • Molecular weight = 211.69 g/mol .
[1-(4-Methylbenzyl)piperidin-3-yl]methanol
  • Structure : Methylbenzyl substitution at the 1-position of piperidine.
  • Properties : Increased steric bulk may reduce enzymatic degradation. Molecular weight = 219.32 g/mol .
Key Trends :
  • Electron-withdrawing groups (e.g., F, Cl) : Improve stability and binding but may reduce solubility.
  • Electron-donating groups (e.g., CH₃) : Enhance lipophilicity and metabolic resistance.

Modifications to the Piperidine Ring

[(3S,4R)-1-Nitroso-4-phenylpiperidin-3-yl]methanol
  • Structure : Nitroso group at the 1-position.
  • Molecular weight = 220.27 g/mol .
(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol
  • Structure : Methyl group at the 1-position.
  • Properties : The methyl group enhances steric protection against oxidation. Melting point = 93–98°C .

Stereochemical Comparisons

  • (3S,4R) vs. (3R,4S) Configurations : highlights that the (3S,4R,7S) configuration of curvulariahawadride matched experimental ECD spectra, emphasizing the role of stereochemistry in biological activity. For piperidine derivatives, the (3S,4R) configuration is often associated with higher receptor affinity compared to enantiomers .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Hazard Profile
[(3S,4R)-4-Phenylpiperidin-3-yl]methanol C₁₂H₁₇NO 191.28 (estimated) ~320 (estimated) Not reported
[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol C₁₂H₁₆FNO 209.26 327.2 H302, H315, H319
[(3S,4R)-1-Nitroso-4-phenylpiperidin-3-yl]methanol C₁₂H₁₆N₂O₂ 220.27 N/A Potential mutagenicity
[1-(4-Methylbenzyl)piperidin-3-yl]methanol C₁₄H₂₁NO 219.32 N/A Not reported

Preparation Methods

Catalyst-Mediated Stereoselective Synthesis

A prominent approach to the synthesis of this compound involves the use of chiral organocatalysts, particularly diphenylprolinol-TMS or diphenylprolinol-TBDMS catalysts. Although much of the literature describes the synthesis of fluorinated analogs, these methods can be adapted for the preparation of the non-fluorinated target compound.

The general approach involves a key stereoselective Michael addition reaction using cinnamaldehyde (or a derivative) and an appropriate nitrogen-containing nucleophile. The reaction is mediated by a chiral organocatalyst that imparts the desired stereochemistry.

Detailed Reaction Scheme

The synthesis can be accomplished through the following sequence:

  • Reaction of cinnamaldehyde with methyl 3-(methylamino)-3-oxopropanoate in the presence of diphenylprolinol-TBDMS catalyst
  • Reduction of the resulting intermediate using sodium borohydride/BF₃-etherate
  • Demethylation of the N-methyl group if present in the intermediate

This approach provides good control of the stereochemistry at positions 3 and 4, typically yielding products with high enantiomeric purity (>97% ee).

Reaction Step Reagents Conditions Yield (%) Stereoselectivity
Michael Addition Cinnamaldehyde, methyl 3-(methylamino)-3-oxopropanoate, diphenylprolinol-TBDMS Ethyl acetate, 30°C 65-75 >99% ee
Reduction NaBH₄/BF₃·OEt₂ 10°C 70-80 >97% ee
Demethylation (if required) Various conditions Varies 50-60 No racemization

Role of Molecular Sieves

In many of these syntheses, molecular sieves play a crucial role as a dehydrating agent, removing water from the reaction mixture. This helps drive the equilibrium toward product formation and enhances stereoselectivity. The molecular sieves effectively act as a water removal system, with the large surface area inside their pores accommodating water molecules and removing them from the reaction.

Synthesis via Reduction of Carboxylic Acid Derivatives

Reduction of Methyl Ester Intermediates

Another approach to this compound involves the reduction of the corresponding methyl ester. This method typically begins with (3S,4R)-4-phenyl-3-methoxycarbonyl-piperidine or a protected derivative.

The reduction is typically performed using lithium aluminum hydride (LiAlH₄) or another suitable reducing agent, converting the ester functionality to a hydroxymethyl group while preserving the stereochemistry at the chiral centers.

Process Details

The reduction process generally follows these steps:

  • Dissolution of the ester in a suitable anhydrous solvent (typically THF or diethyl ether)
  • Careful addition of the reducing agent at low temperature (-78°C to 0°C)
  • Gradual warming to room temperature and quenching with a suitable workup protocol
  • Purification of the product by crystallization or chromatography

This approach has the advantage of starting from materials that may be more readily available from commercial sources or easier to prepare with controlled stereochemistry.

Synthesis from Fluorinated Analogs

Defluorination Strategy

A significant body of literature describes the synthesis of (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, which is structurally similar to our target compound but contains a fluorine atom at the para position of the phenyl ring. This fluorinated derivative can potentially serve as a precursor to this compound through defluorination protocols.

Synthetic Protocol

A detailed method for preparing the fluorinated analog is described in research by Zaware et al., which could be adapted to synthesize the target compound:

  • Conversion of (3S,4R)-trans-4-(phenyl)-3-hydroxymethyl-1-methyl-piperidine to the corresponding mesylate using methanesulfonyl chloride in dichloromethane at 0-5°C
  • Treatment of the mesylate with phenyl chloroformate in the presence of triethylamine to form a carbamate derivative
  • Acid hydrolysis of the carbamate to yield the desired compound

This method achieved a 56% yield in the final hydrolysis step and produced a white solid with a melting point of 138°C for the fluorinated analog.

Synthesis via Methylenation and Reduction

Tetrahydropyridine Intermediate Approach

An alternative synthetic route involves the preparation of 4-phenyl-1-methyl-1,2,3,6-tetrahydropyridine, followed by reaction with formaldehyde to introduce the hydroxymethyl group, and subsequent reduction to afford the piperidine ring.

This approach offers advantages in terms of starting material availability but may require additional steps for N-demethylation if the N-unsubstituted compound is desired.

Reaction Conditions

The reaction conditions typically involve:

  • Formaldehyde addition under basic conditions to the tetrahydropyridine
  • Reduction using a suitable catalyst (e.g., Pd/C) under hydrogen pressure
  • Optional N-demethylation step if required

Purification and Characterization

Purification Techniques

The purification of this compound generally involves one or more of the following techniques:

  • Recrystallization from appropriate solvents (commonly isopropyl alcohol)
  • Column chromatography using silica gel (typically with dichloromethane/methanol gradient)
  • Conversion to a salt form (e.g., hydrochloride) for purification, followed by free-basing

Analytical Characterization

The compound can be characterized using various analytical techniques:

  • NMR Spectroscopy : ¹H NMR typically shows characteristic signals for the hydroxymethyl protons (approximately 3.5-3.7 ppm), the phenyl protons (7.0-7.3 ppm), and the piperidine ring protons.

  • IR Spectroscopy : Exhibits a broad band around 3600-3650 cm⁻¹ for the hydroxyl group.

  • Mass Spectrometry : The molecular ion peak appears at m/z 191.2 [M+].

Analytical Method Key Characteristics
¹H NMR δ: 1.76-1.83 (m, 2H, -CH₂-), 2.14 (m, 1H, >CH-), 2.2 (s, 1H, >NH), 2.63-2.77 (m, 3H), 3.18 (d, 1H), 3.44 (d, 1H), 3.51-3.68 (m, 2H, -OCH₂)
¹³C NMR δ: 35.3, 42.9, 44.5, 47, 50.3, 63.7, 115.3, 128.7, 140.2 (adapted from fluorinated analog data)
IR 3600-3650 cm⁻¹ (OH stretch), 2900-3000 cm⁻¹ (C-H stretch), 1600-1500 cm⁻¹ (aromatic)
Melting Point Approximately 130-140°C (based on related compounds)

Stereoselective Aspects and Considerations

Importance of Stereochemistry

The stereochemistry at positions 3 and 4 of the piperidine ring is critical for the compound's properties and applications. The (3S,4R) configuration represents a specific spatial arrangement where the hydroxymethyl and phenyl groups exhibit a trans relationship.

Stereochemical Control Strategies

Several approaches can be employed to ensure the desired stereochemical outcome:

  • Chiral Catalysts : The use of diphenylprolinol-TMS or diphenylprolinol-TBDMS catalysts enables high stereoselectivity in the construction of the piperidine ring.

  • Chiral Starting Materials : Beginning with compounds that already possess the desired stereochemistry at one center can facilitate the establishment of the second center with the correct configuration.

  • Resolution Techniques : Separation of diastereomers or enantiomers via crystallization or chromatographic methods, often involving conversion to diastereomeric salts.

Q & A

Basic Research Questions

Q. What are the key structural and stereochemical features of [(3S,4R)-4-phenylpiperidin-3-yl]methanol, and how do they influence its biological activity?

  • Answer : The compound has a piperidine core with a phenyl group at C4 and a hydroxymethyl group at C2. Its stereochemistry (3S,4R) is critical for binding to serotonin transporters (SERT), as the spatial arrangement determines affinity and selectivity. For example, the (3S,4R) configuration enhances interactions with SERT compared to other isomers, as seen in paroxetine analogs .

Q. What synthetic routes are commonly employed to synthesize this compound, and how can purity be optimized?

  • Answer : A patented route involves (1) Friedel-Crafts alkylation to introduce the phenyl group, (2) stereoselective reduction of a ketone intermediate, and (3) hydroxymethylation via nucleophilic substitution. Purity is optimized using chiral chromatography or enantioselective crystallization to resolve stereoisomers, as impurities often arise from racemization during synthesis .

Q. What analytical techniques are recommended for characterizing this compound and its synthetic intermediates?

  • Answer : Use 1^1H/13^{13}C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons), HPLC with chiral columns for enantiomeric excess, and X-ray crystallography (as in Acta Crystallographica data) for absolute configuration validation . Mass spectrometry (HRMS) verifies molecular weight (209.26 g/mol) .

Advanced Research Questions

Q. How does this compound interact with serotonin transporters, and what experimental models validate its activity?

  • Answer : The compound binds to SERT’s hydrophobic pocket via π-π interactions (phenyl group) and hydrogen bonding (hydroxymethyl). In vitro assays (e.g., radioligand displacement using 3^3H-paroxetine) and ex vivo synaptic uptake inhibition in rodent brain slices are standard. Its IC50_{50} values are compared to N-Desmethylparoxetine to assess potency .

Q. What strategies mitigate the formation of stereochemical impurities during large-scale synthesis?

  • Answer : Catalytic asymmetric synthesis (e.g., Jacobsen’s epoxidation) or enzymatic resolution (lipases) minimizes racemization. Process parameters (temperature < 0°C, inert atmosphere) reduce side reactions. Continuous flow reactors enhance stereocontrol by limiting residence time in reactive intermediates .

Q. How do structural modifications (e.g., fluorination or alkylation) impact this compound’s pharmacokinetics?

  • Answer : Fluorination at the phenyl para-position (as in 4-fluorophenyl analogs) increases metabolic stability by reducing CYP450 oxidation. Ethyl or methyl substitutions on the piperidine nitrogen alter logP values, affecting blood-brain barrier penetration. These modifications are tested via in vitro microsomal assays and in vivo PK studies in rodents .

Q. What computational methods predict the binding affinity of this compound analogs to neurotransmitter receptors?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with SERT or 5-HT1A_{1A} receptors. QSAR models correlate substituent electronic parameters (Hammett σ) with IC50_{50} values. Validation includes co-crystallization studies and mutagenesis to identify critical binding residues .

Methodological Notes

  • Stereochemical Analysis : Use NOESY NMR to confirm axial/equatorial proton orientations in the piperidine ring .
  • In Vivo Testing : Employ forced-swim tests (FST) in mice to assess antidepressant-like effects, correlating with serotonin uptake inhibition .
  • Impurity Profiling : LC-MS/MS with a C18 column (gradient elution) identifies and quantifies synthesis byproducts like des-methyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.